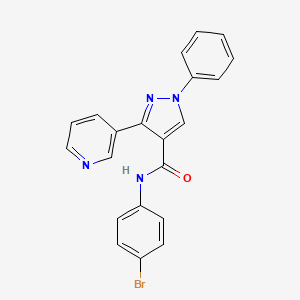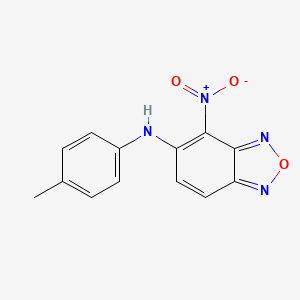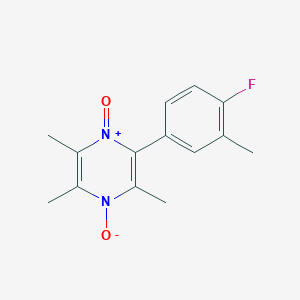![molecular formula C22H25NO3 B5179125 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, also known as IKr blocker, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of potassium channel blocker that has been shown to have a significant impact on the electrical activity of the heart. In
Wissenschaftliche Forschungsanwendungen
The 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blocker, this compound, has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is the treatment of cardiac arrhythmias. This compound has been shown to have a significant impact on the electrical activity of the heart by blocking the potassium channels responsible for repolarization. This effect can help to prevent the onset of dangerous arrhythmias such as ventricular fibrillation.
Wirkmechanismus
The mechanism of action of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves the blockade of the this compound potassium channels in cardiac cells. This blockade slows down the repolarization of the cardiac cells, leading to a prolongation of the action potential duration. This effect can help to prevent the onset of dangerous arrhythmias by reducing the likelihood of reentry circuits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its impact on the electrical activity of the heart. This compound has been shown to prolong the action potential duration, leading to a reduction in the heart rate and an increase in the refractory period. These effects can help to prevent the onset of dangerous arrhythmias and improve the overall function of the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline in lab experiments is its specificity for the this compound potassium channels. This specificity allows for precise targeting of the cardiac cells, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline. One area of interest is the development of more potent and selective this compound blockers that can be used to treat a wider range of cardiac arrhythmias. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as cancer. The potential applications of this compound are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have a significant impact on the electrical activity of the heart and has potential applications in the treatment of cardiac arrhythmias. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Synthesemethoden
The synthesis of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves a series of chemical reactions that require specialized equipment and expertise. The process involves the use of various chemical reagents, including quinoline, 2-isopropoxyphenol, and 1,4-dibromobutane. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The yield of the reaction is typically around 50-60%, and the final product is purified using chromatography techniques.
Eigenschaften
IUPAC Name |
8-[4-(2-propan-2-yloxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17(2)26-20-12-4-3-11-19(20)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXQBHHTGVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)
![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
methanol](/img/structure/B5179105.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
